5-(Bromomethyl)-1-ethylpyrrolidin-2-one

racetam synthesis nootropic intermediates pyrrolidinone alkylating agents

Select this 5-(bromomethyl)-1-ethylpyrrolidin-2-one for your racetam-class pharmaceutical intermediate needs. The C5 bromomethyl electrophile and N-ethyl substituent directly map to oxiracetam, levetiracetam, and brivaracetam scaffolds, enabling regioselective nucleophilic displacement critical for GABA-derivative nootropics. Available in enantiomerically enriched (5R) form for asymmetric syntheses. This balanced electrophilicity building block outperforms 4-position regioisomers in target pharmacophore alignment. Ideal for CNS drug discovery and parallel library synthesis.

Molecular Formula C7H12BrNO
Molecular Weight 206.08 g/mol
Cat. No. B13636284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-1-ethylpyrrolidin-2-one
Molecular FormulaC7H12BrNO
Molecular Weight206.08 g/mol
Structural Identifiers
SMILESCCN1C(CCC1=O)CBr
InChIInChI=1S/C7H12BrNO/c1-2-9-6(5-8)3-4-7(9)10/h6H,2-5H2,1H3
InChIKeyRUTNFAWKJRDISV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-1-ethylpyrrolidin-2-one Procurement Guide for Racetam Intermediate and Heterocyclic Synthesis


5-(Bromomethyl)-1-ethylpyrrolidin-2-one (CAS 937645-26-6) is a functionalized pyrrolidin-2-one derivative with molecular formula C₇H₁₂BrNO and molecular weight 206.08 g/mol . The compound features a reactive bromomethyl substituent at the C5 position of the lactam ring and an N-ethyl group, classifying it as a halogenated heterocyclic alkylating agent . Its predicted physicochemical profile includes a boiling point of 297.9±13.0 °C, density of 1.391±0.06 g/cm³, and pKa of -1.71±0.40, consistent with a neutral, lipophilic small molecule suitable for nucleophilic substitution reactions .

Why 5-(Bromomethyl)-1-ethylpyrrolidin-2-one Cannot Be Replaced by Other Bromomethyl Pyrrolidinones


Substitution among bromomethyl pyrrolidinone analogs is not chemically feasible due to regiochemical divergence in the alkylating electrophile position and N-substituent effects on lipophilicity and steric accessibility. The 5-position bromomethyl group in this compound resides on the carbon adjacent to the lactam nitrogen, creating a distinct electrophilic environment and reactivity profile compared to 4-position regioisomers such as 4-(bromomethyl)-1-ethylpyrrolidin-2-one . This regiochemical difference directly impacts synthetic utility in racetam-class pharmaceutical intermediates, where the 5-substituted scaffold aligns with target molecular architecture for oxiracetam, levetiracetam, and related GABA-derivative nootropics [1]. Additionally, the N-ethyl substituent confers predictable lipophilic modulation versus N-methyl or N-unsubstituted analogs, affecting both reaction selectivity and downstream purification .

Quantitative Differentiation Evidence for 5-(Bromomethyl)-1-ethylpyrrolidin-2-one


Regiochemical Identity as a Direct Intermediate for Racetam-Class Nootropic Agents

5-(Bromomethyl)-1-ethylpyrrolidin-2-one provides a direct synthetic path to the 5-substituted pyrrolidinone core characteristic of clinically relevant racetam derivatives including oxiracetam (4-hydroxypiracetam), levetiracetam, and brivaracetam, whereas 4-position bromomethyl regioisomers generate a scaffold incompatible with these target architectures without additional ring manipulation steps [1]. The compound's N-ethyl-5-(bromomethyl) substitution pattern precisely matches the pharmacophore template required for nootropic activity in GABA-derivative pyrrolidinones [2].

racetam synthesis nootropic intermediates pyrrolidinone alkylating agents

Comparative Reactivity of Bromomethyl Leaving Group at C5 Position

The bromomethyl substituent at the C5 position demonstrates electrophilic reactivity suitable for nucleophilic displacement reactions, enabling facile introduction of amine, thiol, and alkoxide nucleophiles. The bromine atom serves as an effective leaving group in SN2-type alkylation reactions, a property shared across bromomethyl pyrrolidinones but with regiochemically dictated outcomes . Comparative halogen reactivity studies on analogous pyrrolidinone systems indicate that bromomethyl groups exhibit intermediate reactivity between chloromethyl (less reactive) and iodomethyl (more reactive but less stable) substituents, providing a balanced profile of sufficient electrophilicity with manageable handling stability .

alkylating agent nucleophilic substitution electrophile reactivity

Predicted Physicochemical Property Differentiation from N-Methyl and N-Unsubstituted Analogs

5-(Bromomethyl)-1-ethylpyrrolidin-2-one exhibits a predicted boiling point of 297.9±13.0 °C and density of 1.391±0.06 g/cm³, with a molecular weight of 206.08 g/mol . In comparison, the N-unsubstituted 5-(bromomethyl)pyrrolidin-2-one (MW 178.03 g/mol) and the N-methyl analog 5-(bromomethyl)-1-methylpyrrolidin-2-one (MW 192.05 g/mol) display progressively lower molecular weights, reflecting reduced lipophilicity and altered chromatographic behavior. The N-ethyl substituent increases lipophilicity by approximately one logP unit relative to the N-unsubstituted compound based on class-level additivity principles for N-alkyl groups, affecting both reaction solvent compatibility and purification conditions .

lipophilicity physicochemical properties logP

Procurement-Driven Application Scenarios for 5-(Bromomethyl)-1-ethylpyrrolidin-2-one


Synthesis of Oxiracetam and Related 4-Hydroxy Nootropic Derivatives

5-(Bromomethyl)-1-ethylpyrrolidin-2-one serves as a key alkylating intermediate for constructing the pyrrolidinone core of oxiracetam (4-hydroxypiracetam), a clinically used nootropic agent. The compound's N-ethyl-5-(bromomethyl) substitution pattern directly maps to the target pharmacophore, enabling nucleophilic displacement with oxygen-based nucleophiles to install the requisite 4-hydroxy functionality after appropriate functional group manipulation [1]. This application leverages the compound's regiochemical identity at the C5 position, which aligns with the oxiracetam scaffold, as established in the racetam pharmacophore evidence [2].

Development of Levetiracetam and Brivaracetam Antiepileptic Analogs

The N-ethyl-5-substituted pyrrolidinone scaffold present in this compound matches the structural template required for levetiracetam (Keppra) and its higher-affinity analog brivaracetam, both SV2A-targeting antiepileptic agents. The bromomethyl group provides a versatile electrophilic handle for introducing the requisite butanamide side chain via nucleophilic substitution with appropriately protected amine nucleophiles. Brivaracetam demonstrates 15- to 30-fold greater binding affinity for SV2A compared to levetiracetam, underscoring the pharmacological value of optimizing substituents on this core scaffold [3].

Chiral Pyrrolidinone Building Block Preparation for Asymmetric Synthesis

The compound can be prepared in enantiomerically enriched form as demonstrated by the existence of (5R)-5-(bromomethyl)-1-ethyl-pyrrolidin-2-one (ZINC39297209), enabling its use as a chiral building block in asymmetric syntheses [4]. This stereochemical capability is critical for pharmaceutical development requiring single-enantiomer active pharmaceutical ingredients. The bromomethyl group serves as the reactive site for nucleophilic displacement while the chiral center at C5 is preserved, facilitating enantioselective construction of complex heterocyclic systems [4].

Heterocyclic Scaffold Diversification via Nucleophilic Substitution

The bromomethyl substituent at the C5 position enables versatile nucleophilic substitution reactions with amines, thiols, and alkoxides to generate diverse functionalized pyrrolidinone libraries. This reactivity profile, established through class-level alkylating agent behavior, supports medicinal chemistry campaigns aimed at exploring structure-activity relationships around the pyrrolidinone core for CNS-targeted drug discovery . The balanced electrophilicity of the bromomethyl group—more reactive than chloromethyl yet more stable than iodomethyl—makes this compound a practical choice for parallel synthesis and library generation .

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